[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone
Description
[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a piperazine moiety, which is further functionalized with an ethyl group and a hydroxypropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-17-13-22(10-9-21(17)12-14(2)23)19(24)16-6-7-18-15(11-16)5-4-8-20-18/h4-8,11,14,17,23H,3,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONHELQMXFKJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CC(C)O)C(=O)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.
Functionalization with Ethyl and Hydroxypropyl Groups: The ethyl and hydroxypropyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Oxidation of the hydroxypropyl group can yield 3-ethyl-4-(2-oxopropyl)piperazin-1-yl]-quinolin-6-ylmethanone.
Reduction: Reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Substitution: Substitution reactions can lead to various alkylated or arylated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, [3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in preclinical and clinical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone: shares structural similarities with other quinoline derivatives such as chloroquine and quinine, which are known for their antimalarial activity.
Piperazine derivatives: such as piperazine citrate and piperazine phosphate are used as anthelmintics.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
